4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
CAS No.: 182311-45-1
Cat. No.: VC20917088
Molecular Formula: C31H40O5
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182311-45-1 |
|---|---|
| Molecular Formula | C31H40O5 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | [4-(4-propylcyclohexyl)phenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate |
| Standard InChI | InChI=1S/C31H40O5/c1-3-9-24-10-12-25(13-11-24)26-14-20-29(21-15-26)36-31(33)27-16-18-28(19-17-27)34-22-7-5-6-8-23-35-30(32)4-2/h4,14-21,24-25H,2-3,5-13,22-23H2,1H3 |
| Standard InChI Key | YRCRSTBFFALONF-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
Introduction
4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is a complex organic compound with the molecular formula C₃₁H₄₀O₅ and a molecular weight of approximately 492.64 g/mol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with a propylcyclohexyl group and an oxybenzoate moiety linked to an acrylate functional group. The presence of these functional groups imparts specific chemical properties, making it significant in various applications, particularly in materials science and organic chemistry.
Chemical Data
| Property | Description |
|---|---|
| Molecular Formula | C₃₁H₄₀O₅ |
| Molecular Weight | 492.64 g/mol |
| CAS Number | 182311-45-1 |
| Purity | Typically 97% |
| Storage Conditions | Dry environment at room temperature |
Synthesis and Manufacturing
The synthesis of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate involves multi-step organic synthesis techniques. These processes require careful control of reaction conditions to ensure high yields and purity. Companies like Dakenchem specialize in manufacturing this compound using advanced equipment and professional expertise .
Applications
This compound is primarily used in materials science and organic chemistry due to its unique properties. Applications include:
-
Production of Plastics and Adhesives: The acrylate group can undergo polymerization, making it useful in forming polymers and copolymers .
-
Coatings: Its balanced hydrophobic and hydrophilic characteristics make it versatile for various coating applications .
Safety and Handling
4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is harmful if swallowed and should be handled in well-ventilated areas . Safety precautions include avoiding contact with skin and eyes and using protective equipment when handling the compound .
Safety Information
| Hazard | Description |
|---|---|
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Comparison with Similar Compounds
Several compounds exhibit structural similarities to 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(trans-4-Octylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Longer alkyl chain | Enhanced solubility in non-polar solvents |
| 4-(Cyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Cyclohexane without propylene substitution | Different thermal properties |
| 4-(trans-4-Methylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Methyl substitution on cyclohexane | Altered steric effects |
These variations highlight the versatility of the core structure in accommodating different functional groups and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume